molecular formula C13H13N3O2S B2669047 5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 349566-73-0

5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B2669047
CAS RN: 349566-73-0
M. Wt: 275.33
InChI Key: QUBHKZKDXIZSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C14H13N3O2S.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis of derivatives related to 5-[(3,4-dimethylanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, demonstrating their potential in creating various heterocyclic compounds. For instance, the synthesis of 5,5'-Mehylenebispyrimidine derivatives and 3,4-Dithia6.1pyrimidinophane illustrates a method to obtain compounds with potential biological and pharmaceutical applications by treating specific pyrimidinedione derivatives with thiourea and subsequent reactions (Kinosita, Tanaka, & Furukawa, 1986).
  • Another study on the characterization and cycloaddition reaction of dihydropyrimidinediones revealed the synthesis of quinazoline derivatives, suggesting the importance of these reactions in the development of novel heterocyclic compounds with potential applications in drug discovery (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).

Potential Applications in Medicinal Chemistry

  • The exploration of heteroaromatic azido compounds for the preparation of triazolothienopyrimidines indicates the utility of such derivatives in synthesizing compounds with possible therapeutic properties. This highlights the significance of these chemical frameworks in the development of new medications or research tools (Westerlund, 1980).
  • A study synthesized novel Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines derived from natural compounds, demonstrating anti-inflammatory and analgesic properties. This research emphasizes the potential of pyrimidinedione derivatives in the design of new drugs with specific pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Material Science Applications

  • The catalysis and synthesis of diversely substituted benzo[6,7]chromenopyrimidinediones without the use of a catalyst under ambient conditions suggest the role of pyrimidinedione derivatives in developing new materials with specific properties, such as optical or electronic functionalities (Brahmachari & Nayek, 2017).

properties

IUPAC Name

5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-3-4-9(5-8(7)2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNJSVMFBXVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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